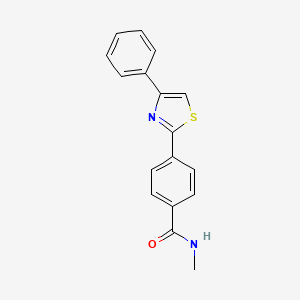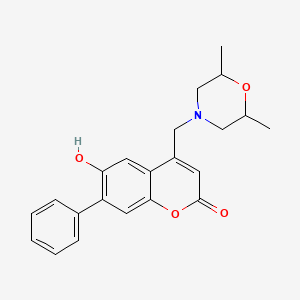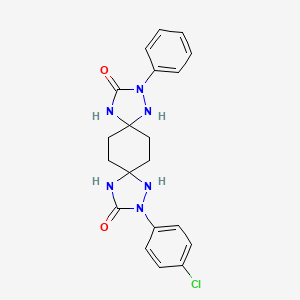![molecular formula C12H17BrClNS B2704105 N-[(3-bromophenyl)methyl]thian-4-amine hydrochloride CAS No. 1803566-42-8](/img/structure/B2704105.png)
N-[(3-bromophenyl)methyl]thian-4-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[(3-bromophenyl)methyl]thian-4-amine hydrochloride” is a chemical compound used in scientific research. It has a CAS Number of 1803566-42-8 and a molecular weight of 322.7 . It is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The IUPAC name for this compound is “N-(3-bromobenzyl)tetrahydro-2H-thiopyran-4-amine hydrochloride” and its InChI code is "1S/C12H16BrNS.ClH/c13-11-3-1-2-10(8-11)9-14-12-4-6-15-7-5-12;/h1-3,8,12,14H,4-7,9H2;1H" .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 322.7 .Wissenschaftliche Forschungsanwendungen
Advanced Oxidation Processes for Nitrogen-Containing Compounds
Bhat and Gogate (2021) reviewed the degradation of nitrogen-containing compounds, including aromatic and aliphatic amines, using advanced oxidation processes (AOPs). Given the structural relevance, N-[(3-bromophenyl)methyl]thian-4-amine hydrochloride, a nitrogen-containing compound, may also be a candidate for similar degradation studies. AOPs have been effective in mineralizing resistant compounds, suggesting potential environmental or waste management applications for N-[(3-bromophenyl)methyl]thian-4-amine hydrochloride by examining its degradation pathways, efficiency, and by-products (Bhat & Gogate, 2021).
Neurochemistry and Neurotoxicity Research
Research by McKenna and Peroutka (1990) into the neurochemistry and neurotoxicity of MDMA provides a framework for studying the effects of similar nitrogen-containing compounds on the central nervous system. Considering the structural specificity of N-[(3-bromophenyl)methyl]thian-4-amine hydrochloride, it could be interesting to explore its neurochemical behavior, potential therapeutic effects, or neurotoxicity in similar biomedical contexts (McKenna & Peroutka, 1990).
Biomolecule Immobilization and Cell Colonization
Siow et al. (2006) discussed plasma methods for generating chemically reactive surfaces for biomolecule immobilization and cell colonization. This research avenue could be relevant for N-[(3-bromophenyl)methyl]thian-4-amine hydrochloride in terms of surface functionalization or as a component in biomaterials, exploiting its chemical reactivity for biomedical or biotechnological applications (Siow et al., 2006).
Antimicrobial Activities of Nanoparticles
Sharma et al. (2009) reviewed the antimicrobial activities of silver nanoparticles synthesized via green methods. While N-[(3-bromophenyl)methyl]thian-4-amine hydrochloride is not directly mentioned, exploring its potential use in the synthesis or functionalization of nanoparticles for antimicrobial applications could be a novel research direction. Its chemical properties might interact synergistically with metallic nanoparticles, enhancing their biological activities (Sharma et al., 2009).
Pharmacological Effects of Chlorogenic Acid
Naveed et al. (2018) reviewed the diverse pharmacological effects of chlorogenic acid, a polyphenol with antioxidant, anti-inflammatory, and neuroprotective properties. Research into the pharmacological profile of N-[(3-bromophenyl)methyl]thian-4-amine hydrochloride, inspired by studies on structurally complex polyphenols, could uncover potential bioactive properties, contributing to the development of new therapeutic agents (Naveed et al., 2018).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
N-[(3-bromophenyl)methyl]thian-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNS.ClH/c13-11-3-1-2-10(8-11)9-14-12-4-6-15-7-5-12;/h1-3,8,12,14H,4-7,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCUBRBUOWRYKGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1NCC2=CC(=CC=C2)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-Methyl-6-(trifluoromethyl)pyridin-3-yl]methanamine](/img/structure/B2704026.png)


![2-(2,4-dichlorophenoxy)-N-(6-(methylthio)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2704030.png)


![2-chloro-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide](/img/structure/B2704036.png)
![N-[cyano(2-methylphenyl)methyl]-6-methylpyridine-2-carboxamide](/img/structure/B2704037.png)
![(Z)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2704038.png)
![1-[(2,2-Dichlorocyclopropyl)methyl]pyrrolidine](/img/structure/B2704039.png)

![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2704043.png)

![2-Phenoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]propanamide](/img/structure/B2704045.png)